Comparative perspective and synthetic applications of transition metal mediated oxidative cyclisation of 1,5-dienes towards cis-2,5-disubstituted tetrahydrofurans
Organic & Biomolecular Chemistry Pub Date: 2014-10-03 DOI: 10.1039/C4OB01491J
Abstract
cis-2,5-Disubstituted tetrahydrofurans constitute the core of several natural products and synthetic analogues which exhibit a broad and interesting range of biological activities. This review highlights a personal perspective and provides a comparative note on the synthesis of cis-2,5-disubstituted tetrahydrofuran rings from 1,5-diene precursors using metal-oxo species. Also, mechanistic insights for these synthetically significant protocols are given and striking examples from the literature are reported, which draw attention towards the scope and synthetic utility of metal oxidants in the domain of cis-2,5-tetrahydrofuran containing bioactive natural product synthesis.

Recommended Literature
- [1] Cobaloxime anchored MoS2 nanosheets as electrocatalysts for the hydrogen evolution reaction†
- [2] Copper(ii) enhances membrane-bound α-synuclein helix formation†‡
- [3] Nb2O5/graphene nanocomposites for electrochemical energy storage†
- [4] Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents
- [5] Inside front cover
- [6] Back cover
- [7] Solving the structure of plant photosystem I—biochemistry is vital†
- [8] Electrolytic analysis of cobalt and nickel
- [9] Front cover
- [10] Enhancing metal–support interaction by in situ ion-exchanging strategy for high performance Pt catalysts in hydrogen evolution reaction†
